molecular formula C18H19NO4S B2571238 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide CAS No. 1448058-42-1

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide

Cat. No.: B2571238
CAS No.: 1448058-42-1
M. Wt: 345.41
InChI Key: XMQGVBTYAAUUGQ-UHFFFAOYSA-N
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Description

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzofuran core linked via a 3-hydroxypropyl chain to a 3-methylbenzenesulfonamide group. The benzofuran moiety contributes to its aromatic and planar structure, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-5-4-7-15(11-13)24(21,22)19-10-9-16(20)18-12-14-6-2-3-8-17(14)23-18/h2-8,11-12,16,19-20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQGVBTYAAUUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Alkylated or acylated derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, which include compounds similar to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide. Benzofuran derivatives have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

  • Case Study : A series of benzofuran derivatives were synthesized and evaluated for their antimicrobial activity against M. tuberculosis H37Rv strains. The compounds displayed promising results, with some achieving minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
CompoundMIC (μg/mL)Target Organism
Compound 38M. tuberculosis
Compound 42M. tuberculosis
Compound 63.12M. tuberculosis

These findings suggest that modifications on the benzofuran scaffold can enhance antimicrobial efficacy, making it a valuable area for further research.

Anticancer Properties

The compound is also being explored for its potential anticancer applications. Studies indicate that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : Research has demonstrated that certain benzofuran derivatives exhibit selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Anti-inflammatory Effects

Benzofuran derivatives have been reported to possess anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.

  • Case Study : In vitro studies showed that specific benzofuran compounds could significantly reduce the production of pro-inflammatory cytokines in macrophages, indicating their potential use in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves strategic modifications to enhance its pharmacological properties. The structure-activity relationship studies are critical in understanding how variations in chemical structure impact biological activity.

  • Data Table :
Structural ModificationBiological ActivityReference
Hydroxyl group at C-6Enhanced antibacterial activity
Substituted benzene ringsIncreased anticancer potency

These insights provide a framework for designing new derivatives with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table compares the target compound with two structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Indication Development Stage
N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide (Target) Benzofuran 3-hydroxypropyl, 3-methylbenzenesulfonamide Not specified Unknown
AND-1184 (MBS) Benzoxazol 6-fluoro-1,2-benzoxazol-3-yl, piperidine, 3-methylbenzenesulfonamide Dementia Preclinical development
(S,E)-3-(6-Aminopyridin-3-yl)-N-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide Benzofuran Fluorophenyl, pyrrolidine-carbonyl, acrylamide Cancer Patent stage
Key Observations:

Core Structure Differences :

  • The target compound and the cancer-focused benzofuran derivative share a benzofuran core, which is associated with DNA intercalation or kinase inhibition in oncology . In contrast, AND-1184 (MBS) uses a benzoxazol core, which may favor CNS targets due to improved blood-brain barrier penetration .

The cancer-targeted benzofuran compound incorporates fluorophenyl and pyrrolidine-carbonyl groups, which increase lipophilicity and binding affinity for kinase domains, a common strategy in anticancer drug design .

Therapeutic Indications :

  • Structural variations correlate with divergent therapeutic applications. Benzoxazol derivatives like AND-1184 are prioritized for neurological disorders (e.g., dementia), while fluorinated benzofuran analogues are explored in oncology .

Physicochemical and Pharmacokinetic Properties

Property Target Compound AND-1184 (MBS) Cancer-Targeted Benzofuran
Molecular Weight ~385 g/mol (estimated) 461.5 g/mol ~650 g/mol (estimated)
LogP (Lipophilicity) Moderate (due to hydroxypropyl) High (fluoro and piperidine groups) Very high (fluorophenyl, pyrrolidine-carbonyl)
Aqueous Solubility Likely improved by hydroxyl group Limited (nonpolar substituents) Poor (high lipophilicity)
Metabolic Stability Uncertain (sulfonamide may resist oxidation) Enhanced (fluorine reduces CYP450 metabolism) Variable (fluorine may slow degradation)
Discussion:
  • The hydroxypropyl group in the target compound may confer better solubility than AND-1184, though its metabolic fate (e.g., glucuronidation of the hydroxyl) remains uncharacterized.
  • AND-1184’s fluoro substituent likely improves metabolic stability, a critical factor for CNS drugs requiring prolonged half-lives .

Research Findings and Mechanistic Insights

  • AND-1184 (MBS) : Solid-state NMR and X-ray studies reveal a rigid conformation stabilized by intramolecular hydrogen bonds, which may enhance receptor binding in dementia-related targets like serotonin or sigma receptors .
  • Cancer-Targeted Benzofuran : The acrylamide group in this compound suggests covalent binding to kinase active sites (e.g., EGFR or BTK), a mechanism leveraged in tyrosine kinase inhibitors .

Biological Activity

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is a synthetic organic compound notable for its unique structural features, including a benzofuran moiety, a hydroxypropyl group, and a methylbenzenesulfonamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material sciences.

Chemical Structure and Properties

The compound's IUPAC name is N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide. The structure can be represented as follows:

PropertyValue
Molecular FormulaC18H19NO4S
Molecular Weight341.41 g/mol
CAS Number1448058-42-1
InChI KeyInChI=1S/C18H19NO4S/c1-13-5-4-7-15(11-13)24(21,22)19-10-9-16(20)18-12-14-6-2-3-8-17(14)23-18/h2-8,11-12,16,19-20H,9-10H2,1H3

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Benzofuran Moiety : Synthesized through cyclization of 2-hydroxybenzaldehyde with an alkyne under acidic conditions.
  • Introduction of Hydroxypropyl Group : Achieved via nucleophilic substitution using 3-chloropropanol and sodium hydroxide.
  • Sulfonamide Formation : Finalized by reacting the intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Properties

Research indicates that compounds containing benzofuran moieties often exhibit antimicrobial properties. This compound is being investigated for its effectiveness against various bacterial strains due to its sulfonamide component, which is known to inhibit bacterial growth by interfering with folate synthesis.

Anticancer Potential

The compound's structural complexity allows it to interact with biological targets associated with cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cancer metabolism or as an antagonist to specific receptors involved in tumor growth.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : In cell-based assays using various cancer cell lines, this compound demonstrated significant cytotoxicity at micromolar concentrations. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
  • Antimicrobial Activity : In a study assessing the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as a therapeutic agent in infectious diseases.

Comparison with Similar Compounds

Compound NameStructure FeatureBiological Activity
PsoralenBenzofuran derivativeTreatment for skin diseases
8-MethoxypsoralenBenzofuran derivativeAntimicrobial properties
AngelicinBenzofuran compoundPhotoreactive properties

This compound stands out due to its combination of functional groups that enhance its biological activity compared to other benzofuran derivatives.

Q & A

Q. What reactor design principles improve scalability of this compound’s synthesis?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., sulfonylation), minimizing decomposition. Use membrane separation technologies to isolate intermediates . Scale-up simulations (e.g., COMSOL Multiphysics) model mixing efficiency and residence time distribution .

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